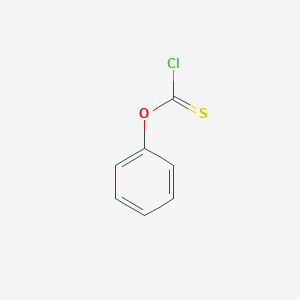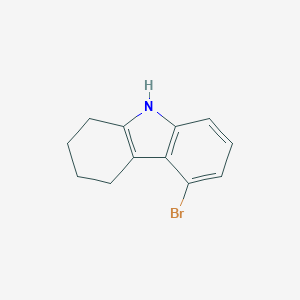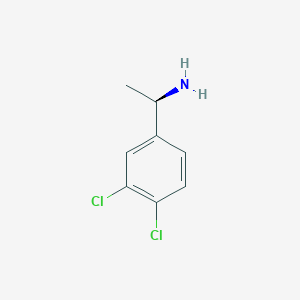
(R)-1-(3,4-dichlorophenyl)ethanamine
Vue d'ensemble
Description
(R)-1-(3,4-dichlorophenyl)ethanamine is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties, which can be useful in understanding the compound . The first paper discusses a molecule with a chlorophenyl component, similar to the dichlorophenyl group in (R)-1-(3,4-dichlorophenyl)ethanamine . The second paper deals with coordination chemistry and the use of phosphine ligands, which, while not directly related, can provide context for the types of analyses that might be conducted on (R)-1-(3,4-dichlorophenyl)ethanamine .
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of (R)-1-(3,4-dichlorophenyl)ethanamine is not analyzed in the papers, the first paper provides a detailed analysis of a related molecule's structure using density functional theory (DFT) . This type of analysis could be applied to (R)-1-(3,4-dichlorophenyl)ethanamine to predict its equilibrium geometry and vibrational wavenumbers, which would be valuable for understanding its physical properties and reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(3,4-dichlorophenyl)ethanamine are not detailed in the provided papers. However, the papers do discuss properties such as vibrational spectra and HOMO-LUMO analysis for a related compound , as well as coordination chemistry for a complex with a different structure . These analyses can provide insights into the electronic properties of the compound, which can be related to its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols Environmental Impact : Chlorophenols, including compounds structurally similar to (R)-1-(3,4-dichlorophenyl)ethanamine, have been studied for their environmental impact. Chlorophenols are noted for their moderate toxic effects on mammalian and aquatic life, with significant persistence and bioaccumulation potential under certain conditions. These compounds are associated with strong organoleptic effects in the aquatic environment K. Krijgsheld & A. D. Gen, 1986.
DDT and DDE as Environmental Concerns : Research has highlighted the endocrine-disrupting effects of DDT and its metabolite DDE in humans and wildlife. Despite the ban on DDT, its persistence and ability to bioaccumulate through the food chain underscore the environmental challenges posed by such chlorinated compounds M. Burgos-Aceves et al., 2021.
Bioremediation and Environmental Recovery
Bioremediation of DDT-Contaminated Soils : The persistence of DDT in the environment has necessitated the development of bioremediation strategies. Studies have focused on the biodegradation of DDT and its residues, highlighting the potential for microbial action to reduce soil concentrations of such contaminants in a cost-effective manner J. Foght et al., 2001.
Advances in Chemical Synthesis and Application
Synthesis of Antithrombotic Drugs : While not directly related to environmental applications, advancements in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, demonstrate the ongoing interest in developing sophisticated chemical synthesis techniques for compounds with specific stereochemistry, which could be relevant for the manipulation and study of (R)-1-(3,4-dichlorophenyl)ethanamine A. Saeed et al., 2017.
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314-H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355188 | |
| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-dichlorophenyl)ethanamine | |
CAS RN |
150520-10-8 | |
| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

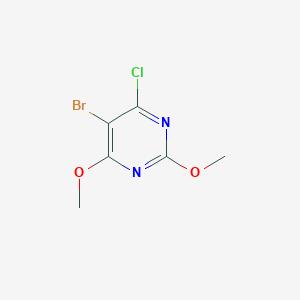
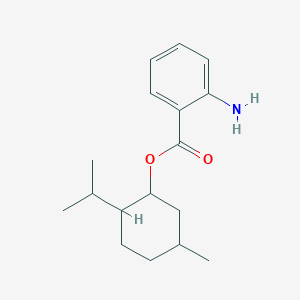
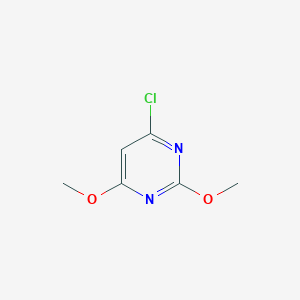
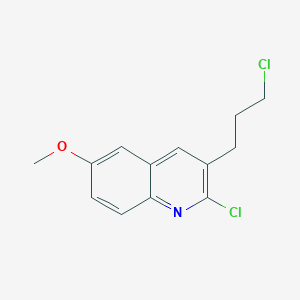

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
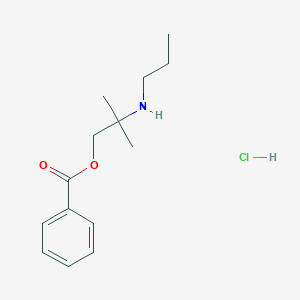

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
